1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one

Hydrogen-bond donor count Cyclic urea solvent Physicochemical differentiation

Researchers needing a cyclic urea scaffold with hydrogen-bond donor (HBD) capacity face limited options beyond aprotic DMPU. This N1-hydroxyethyl, N3-methyl tetrahydropyrimidin-2-one delivers a critical HBD (LogP -0.26) for SAR studies, HIV protease inhibitor design, and TRPM8 cooling agent analogs. • **Differentiation:** Single HBD vs. DMPU’s zero HBD; alters solvation, miscibility, and molecular recognition. • **Applications:** 17β-HSD1 inhibitor programs, organocatalysis co-solvent, microwave-assisted library synthesis. • **Supply:** Reliable R&D quantities for analog generation.

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
Cat. No. B13104140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one
Molecular FormulaC7H14N2O2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCN1CCCN(C1=O)CCO
InChIInChI=1S/C7H14N2O2/c1-8-3-2-4-9(5-6-10)7(8)11/h10H,2-6H2,1H3
InChIKeyYQTJOEBBCRJQFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Baseline for Procurement


1-(2-Hydroxyethyl)-3-methyltetrahydropyrimidin-2(1H)-one (CAS 610302-00-6, molecular formula C₇H₁₄N₂O₂, molecular weight 158.20 g/mol) is a tetrahydropyrimidin-2-one derivative featuring an N1-hydroxyethyl substituent and an N3-methyl group on the saturated six-membered cyclic urea ring . Its computed physicochemical properties include a density of 1.1 ± 0.1 g/cm³, a boiling point of 306.5 ± 25.0 °C at 760 mmHg, a flash point of 139.2 ± 23.2 °C, a calculated LogP of -0.26, and a refractive index of 1.501 . The compound is accessible via Biginelli-type multicomponent reactions and microwave-assisted one-pot syntheses, positioning it as a functionalized cyclic urea scaffold with distinct hydrogen-bonding capabilities compared to fully N-alkylated analogs [1].

Synthetic Access Biginelli-type multicomponent and microwave-assisted one-pot routes enable rapid analog generation.
Hydrogen-Bonding Profile N1-hydroxyethyl group provides hydrogen-bond donor capacity (HBD=1), distinct from fully N-alkylated cyclic ureas.
Medicinal Chemistry Scaffold Unsymmetrical tetrahydropyrimidinone core supports differentiated P1/P1’ substitution for SAR exploration.

Why Generic Cyclic Ureas Cannot Substitute This Compound


The N1-hydroxyethyl substituent of this compound confers a hydrogen-bond donor (HBD) capacity that is entirely absent in the widely used polar aprotic solvent DMPU (1,3-dimethyltetrahydropyrimidin-2(1H)-one, CAS 7226-23-5), which bears two methyl groups and functions solely as a hydrogen-bond acceptor [1]. This single structural difference fundamentally alters solvation behavior, water miscibility, and molecular recognition potential. In the context of HIV protease inhibitor design, the tetrahydropyrimidin-2-one scaffold—specifically when equipped with a hydroxyl-bearing substituent—demonstrated advantages over the earlier hexahydro-1,3-diazepin-2-one scaffold, including reduced crystallinity, higher solubility, and improved lipophilicity (mono-ol vs. diol character) [2]. Substituting a des-hydroxyethyl or fully methylated analog would eliminate these differentiated properties, rendering generic replacement scientifically unsound for applications where HBD capacity, solubility profile, or scaffold-specific biological activity is critical.

Loss of hydrogen-bond donation Fully N-alkylated analogs such as DMPU lack the hydroxyl group; this eliminates HBD capacity and may fundamentally alter solvation behaviour and molecular recognition.
Scaffold physicochemical mismatch The hydroxyl-bearing tetrahydropyrimidinone exhibits reduced crystallinity, higher solubility and distinct lipophilicity (mono-ol) compared with diol or des-hydroxy analogs; generic substitution may shift these properties.
Bioactivity profile not transferable Reported HIV protease inhibitor SAR indicates that the hydroxyl group and urea carbonyl are critical for target engagement; removal or methylation may abolish observed scaffold-dependent activity.

Quantitative Differentiation vs. Closest Analogs


Hydrogen-Bond Donor Capacity: Target Compound vs. DMPU

The target compound possesses one hydroxyl group on the N1-hydroxyethyl substituent, providing a hydrogen-bond donor (HBD) count of 1. In contrast, DMPU has zero HBD (both nitrogens are methyl-substituted), functioning exclusively as a hydrogen-bond acceptor with an HBA count of 2 [1]. This HBD capability fundamentally differentiates the target compound in solvation, self-association, and molecular recognition contexts [2].

HBD Capacity vs. DMPU
Head-to-head
Target: 1 HBDDMPU: 0 HBD
HBA count: 2DMPU HBA: 2
HBD capability may preclude direct replacement in aprotic applications; enables protic-like interactions.
Based on structural composition; SMILES comparison.
Hydrogen-bond donor count Cyclic urea solvent Physicochemical differentiation

Lipophilicity Comparison vs. DMPU and N-(2-Hydroxyethyl)-2-pyrrolidone

The computed partition coefficient (LogP) of the target compound is -0.26 . For the fully methylated analog DMPU, the computed XLogP3 is approximately -0.4 [1]. The target compound is slightly more lipophilic than DMPU despite bearing a hydroxyl group, likely due to the additional methylene units in the hydroxyethyl chain. For reference, N-(2-hydroxyethyl)-2-pyrrolidone (CAS 3445-11-2) has a molecular weight of 129.16 g/mol and different ring electronics .

Lipophilicity vs. DMPU
Cross-study, computed
Target LogP: -0.26DMPU XLogP3: -0.4
ΔLogP ≈ +0.14 (target more lipophilic)
Slightly higher lipophilicity may influence biphasic partitioning and membrane-interaction studies.
Cross-algorithm comparison; methodological caveat applies.
LogP Lipophilicity Cyclic urea Solvent selection

Scaffold Advantages in HIV Protease Inhibitor Design

De Lucca et al. (1999) demonstrated that the tetrahydropyrimidin-2-one scaffold offers specific advantages over the previously disclosed hexahydro-1,3-diazepin-2-one scaffold for HIV protease inhibitor design: the tetrahydropyrimidinone core is more unsymmetrical (enabling differentiated P1/P1' substituents), less crystalline, more soluble, and more lipophilic (mono-ol character vs. diol) [1]. The hydroxyl group on the inhibitor scaffold was identified as critical for good activity along with the phenylethyl P1' substituent and the urea carbonyl [1].

Scaffold advantages in HIV PI design
Class-level inference
Tetrahydropyrimidinone core: less crystalline, more soluble, more lipophilic (mono-ol) vs. hexahydrodiazepinone diol scaffold; hydroxyl group critical for activity.
Inherits scaffold-level properties relevant to med chem optimization; compound-specific data to verify.
Qualitative comparison from J. Med. Chem. 1999; no target-compound crystallinity data.
HIV protease inhibitor Scaffold design Tetrahydropyrimidinone Bioavailability

Synthetic Accessibility: Microwave-Assisted vs. Conventional Synthesis

Nongkhlaw reported a facile microwave-assisted one-pot synthesis for novel 1-(2-hydroxyethyl)-3-alkyl/aryl/aralkyl/hydroxyethyl-5-oxo-octahydroquinazolines, demonstrating that 1-(2-hydroxyethyl)-substituted tetrahydropyrimidine derivatives can be accessed via rapid, environmentally friendly protocols [1]. This contrasts with conventional Biginelli reactions that typically require prolonged heating and acid catalysis . The methodology is described as efficient, clean, simple, and fast, yielding products with promising biological properties [1].

Microwave-assisted one-pot synthesis
Source review
Rapid cyclocondensation of cyclic enaminones with primary amines and formaldehyde under microwave irradiation; reported as efficient, clean, fast.
Supports rapid analog library generation for SAR campaigns.
Methodology described as green; quantitative yields not provided in accessible source.
Microwave-assisted synthesis Biginelli reaction Green chemistry One-pot synthesis

Thermophysical Properties vs. DMPU

The target compound exhibits a computed boiling point of 306.5 ± 25.0 °C at 760 mmHg, density of 1.1 ± 0.1 g/cm³, and flash point of 139.2 ± 23.2 °C . In comparison, DMPU has a measured boiling point of 246–247 °C, density of 1.06 g/mL at 25 °C, and is a liquid at room temperature with a melting point of approximately -23 °C [1]. The ~60 °C higher boiling point of the target compound is consistent with the presence of the hydroxyl group enabling intermolecular hydrogen bonding, which also likely contributes to different viscosity and vapor pressure profiles.

Thermophysical profile vs. DMPU
Cross-study, computed
BP: 306.5±25.0 °CDMPU: 246–247 °C
Density: 1.1±0.1 g/cm³DMPU: 1.06 g/mL
ΔBP ≈ +60 °C; Δdensity ≈ +0.04 g/cm³
Thermal behaviour differs; not a drop-in replacement for high-temperature DMPU reactions.
Target values are computed; experimental verification advised.
Boiling point Density Flash point Cyclic urea solvent Thermal stability

Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: HIV Protease and 17β-HSD Inhibitor Lead Optimization

Based on the scaffold advantages documented by De Lucca et al. (1999), this compound serves as a hydroxyl-equipped tetrahydropyrimidin-2-one building block for structure-activity relationship (SAR) studies targeting enzymes where the urea carbonyl, hydroxyl group, and substituent asymmetry are critical pharmacophoric elements [1]. The monool character provides differentiated solubility and lipophilicity compared to diol scaffolds. The compound may also serve as a core for 17β-hydroxysteroid dehydrogenase (17β-HSD) inhibitor programs, given that pyrimidinone derivatives have demonstrated nanomolar inhibitory activity against 17β-HSD1 in vitro and in vivo tumor xenograft models [2].

Specialty Solvent with Protic Functionality and Cyclic Urea Backbone

Unlike the fully aprotic DMPU, the target compound introduces a hydrogen-bond donor (HBD count = 1) while retaining the cyclic urea core's hydrogen-bond acceptor capacity (HBA count = 2) [3]. This makes it suitable for specialized solvation applications where simultaneous HBD and HBA capacity is required, such as dissolution of amphiphilic substrates, stabilization of transition states in organocatalysis, or as a co-solvent in mixed aqueous-organic systems where DMPU would lack the necessary protic interaction capability.

Cooling Agent and TRP Channel Modulator Research

Patent WO2004026840 discloses tetrahydropyrimidine-2-one derivatives capable of producing a cooling sensation when brought into contact with the human body, with applications in oral care, personal hygiene, and foodstuffs [4]. Icilin, a structurally related tetrahydropyrimidine-2-one derivative, is approximately 200-fold more potent than menthol as a TRPM8 agonist . The target compound, as a hydroxyl-bearing tetrahydropyrimidinone, represents a structurally simplified entry point for exploring structure-activity relationships in cooling agent development without the complex aryl substitution of icilin.

Green Chemistry: Microwave-Assisted Library Synthesis

The demonstrated microwave-assisted one-pot synthesis methodology for 1-(2-hydroxyethyl)-substituted tetrahydropyrimidine derivatives provides a rapid, environmentally friendly route for generating focused libraries of analogs [5]. This is particularly valuable for medicinal chemistry groups conducting SAR exploration around the N1-hydroxyethyl substituent, where rapid analog generation enables efficient identification of optimal substitution patterns for target binding or physicochemical optimization.

Application
Selection Property
Validation Focus
HIV protease & 17β-HSD1 inhibitor research
Hydroxyl-equipped tetrahydropyrimidinone scaffold
Scaffold solubility, lipophilicity and target engagement vs. diol cores
Specialty solvent with protic functionality
HBD count 1 / HBA count 2, cyclic urea backbone
Solvation of amphiphilic substrates or organocatalytic transition states
TRPM8 cooling agent research
Structurally simplified tetrahydropyrimidinone core
Cooling sensation SAR without complex aryl substitution
Microwave-assisted analog library synthesis
1-(2-Hydroxyethyl) substitution for one-pot protocols
Scope and efficiency of Biginelli-type cyclocondensation
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